Cas no 495382-48-4 ((5-(tert-Butyl)thiophen-2-yl)boronic acid)

(5-(tert-Butyl)thiophen-2-yl)boronic acid is a boronic acid derivative featuring a tert-butyl-substituted thiophene ring, commonly employed in Suzuki-Miyaura cross-coupling reactions. Its sterically hindered tert-butyl group enhances stability while maintaining reactivity, making it a valuable intermediate in pharmaceutical and materials science applications. The boronic acid moiety facilitates efficient palladium-catalyzed C-C bond formation, enabling the synthesis of complex heterocyclic compounds. This compound is particularly useful in constructing conjugated systems for organic electronics and bioactive molecules. High purity grades ensure consistent performance in sensitive synthetic processes. Proper storage under inert conditions is recommended to preserve its reactivity.
(5-(tert-Butyl)thiophen-2-yl)boronic acid structure
495382-48-4 structure
Product Name:(5-(tert-Butyl)thiophen-2-yl)boronic acid
CAS No:495382-48-4
MF:C8H13BO2S
MW:184.063621282578
MDL:MFCD09952069
CID:654202
Update Time:2025-06-23

(5-(tert-Butyl)thiophen-2-yl)boronic acid Chemical and Physical Properties

Names and Identifiers

    • (5-(tert-Butyl)thiophen-2-yl)boronic acid
    • (5-tert-butylthiophen-2-yl)boronic acid
    • 5-TERT-BUTYLTHIOPHENE-2-BORONIC ACID
    • Boronic acid, [5-(1,1-dimethylethyl)-2-thienyl]-
    • Boronic acid, B-[5-(1,1-dimethylethyl)-2-thienyl]-
    • MDL: MFCD09952069
    • Inchi: 1S/C8H13BO2S/c1-8(2,3)6-4-5-7(12-6)9(10)11/h4-5,10-11H,1-3H3
    • InChI Key: QIZSEUWAQZNLDY-UHFFFAOYSA-N
    • SMILES: B(C1SC(C(C)(C)C)=CC=1)(O)O

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Additional information on (5-(tert-Butyl)thiophen-2-yl)boronic acid

Introduction to (5-(tert-Butyl)thiophen-2-yl)boronic Acid (CAS No. 495382-48-4)

(5-(tert-Butyl)thiophen-2-yl)boronic acid, with the chemical identifier CAS No. 495382-48-4, is a specialized organoboron compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science. This compound, characterized by its tert-butyl substituent on a thiophen ring, is particularly valued for its role as an intermediate in the synthesis of various high-value chemicals and bioactive molecules.

The thiophen core of this molecule is a heterocyclic aromatic compound that is widely recognized for its stability and versatility in organic synthesis. The presence of the boronic acid functional group further enhances its utility, as boronic acids are well-documented for their reactivity in cross-coupling reactions, which are fundamental to modern synthetic organic chemistry. Specifically, this compound participates in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern pharmaceutical synthesis that allows for the efficient construction of complex carbon-carbon bonds.

In recent years, there has been a surge in research focused on the development of novel therapeutic agents derived from heterocyclic structures. The thiophen-based scaffold is particularly attractive due to its biological activity and compatibility with various pharmacophoric moieties. The incorporation of a tert-butyl group not only enhances the steric hindrance of the molecule but also improves its solubility and metabolic stability, making it an ideal candidate for drug development.

The pharmaceutical industry has leveraged the reactivity of boronic acids to develop innovative treatments for a wide range of diseases. For instance, boron-containing compounds have shown promise in the treatment of cancer, where they act as inhibitors of key enzymatic pathways. The compound (5-(tert-butyl)thiophen-2-yl)boronic acid can be used to synthesize derivatives that target specific oncogenic pathways, offering a new avenue for oncologists to explore in their quest for more effective treatments.

Beyond pharmaceutical applications, this compound has found utility in materials science, particularly in the development of organic electronic devices. The conjugated system of the thiophene ring allows for efficient charge transport, making it suitable for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other advanced electronic materials. The addition of the boronic acid group opens up possibilities for further functionalization and integration into more complex systems.

The synthesis of (5-(tert-butyl)thiophen-2-yl)boronic acid typically involves multi-step processes that require careful optimization to ensure high yield and purity. Common synthetic routes include halogenation of the thiophene ring followed by lithiation and subsequent borylation. Advances in synthetic methodologies have enabled researchers to achieve these transformations with greater efficiency and scalability, which is crucial for industrial applications.

In academic research, this compound has been employed as a key intermediate in the development of novel bioactive molecules. For example, researchers have utilized it to synthesize thiophene-based ligands that interact with metal ions, which can be further explored for applications in catalysis and medicinal chemistry. The versatility of (5-(tert-butyl)thiophen-2-yl)boronic acid makes it a valuable tool for chemists seeking to push the boundaries of synthetic possibilities.

The environmental impact of using organoboron compounds like (5-(tert-butyl)thiophen-2-yl)boronic acid is also an area of growing interest. While boron compounds are generally biodegradable and have low toxicity, their widespread use necessitates careful consideration of their environmental footprint. Researchers are actively working on developing greener synthetic routes and exploring ways to minimize waste during production processes.

In conclusion, (5-(tert-butyl)thiophen-2-yl)boronic acid (CAS No. 495382-48-4) is a multifaceted compound with significant potential in both pharmaceuticals and materials science. Its unique structure and reactivity make it an indispensable tool for chemists and researchers worldwide, driving innovation across multiple disciplines. As our understanding of its properties continues to grow, so too will its applications in addressing some of the most pressing challenges facing modern science.

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